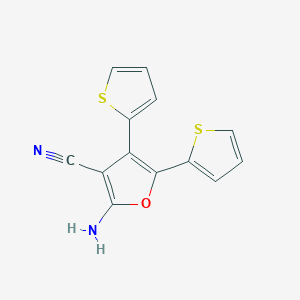

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

説明

BenchChem offers high-quality 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS2/c14-7-8-11(9-3-1-5-17-9)12(16-13(8)15)10-4-2-6-18-10/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDBDVBRGDPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368436 | |

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75861-31-3 | |

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of Substituted Aminofurans: A Technical Guide

This guide provides an in-depth technical analysis of substituted aminofurans, designed for researchers in medicinal chemistry and drug discovery. It prioritizes the causal relationships between electronic structure, instability, and biological activity.

Executive Summary

Substituted aminofurans represent a high-risk, high-reward scaffold in medicinal chemistry. While they offer unique hydrogen-bonding capabilities and bioisosteric potential for phenyl rings, their utility is frequently compromised by oxidative instability and metabolic toxicity . This guide deconstructs the physicochemical drivers of these behaviors, providing actionable strategies to stabilize the core while retaining biological efficacy.

Electronic Structure & Tautomeric Dynamics

The defining characteristic of aminofurans is the competition between the aromaticity of the furan ring and the resonance demand of the amino substituent. Unlike anilines, where the benzene ring is robust, the furan ring is electron-rich and susceptible to disruption.

The Imine-Enamine Tautomerism

The amino group on a furan ring is not static. It exists in a dynamic equilibrium between the amino-furan (enamine) form and the imino-dihydrofuran (imine) form. This tautomerism dictates reactivity.

-

2-Aminofurans: The equilibrium often favors the imino form (specifically the 2(5H)-furanone imine) unless stabilized by electron-withdrawing groups (EWGs). This breaks aromaticity, making the ring susceptible to nucleophilic attack.

-

3-Aminofurans: These are generally more stable as the amino form because the imine tautomer would require disrupting the conjugation more significantly or forming a less stable exocyclic double bond.

Causal Insight: The instability of simple 2-aminofurans arises because the energy gain from aromaticity is insufficient to overcome the thermodynamic stability of the C=N bond in the non-aromatic imine tautomer.

Basicity (pKa) and Protonation Sites

Aminofurans are significantly less basic than their phenyl analogs (anilines).

-

Resonance Effect: The nitrogen lone pair is heavily delocalized into the oxygen-containing ring.

-

Protonation Site: Protonation often occurs at the ring carbon (C5 for 2-aminofurans) rather than the nitrogen, leading to rapid hydrolysis and ring opening.

Data Summary: Comparative Physicochemical Properties

| Property | 2-Aminofuran (Unsubstituted)* | 3-Aminofuran (Unsubstituted) | Aniline (Reference) |

| Dominant Tautomer | Imine (in solution) | Amine | Amine |

| pKa (Conjugate Acid) | ~ -1.0 to 1.0 (Est.) | ~ 2.5 - 3.5 (Est.) | 4.6 |

| LogP (Calc) | 0.5 - 0.7 | 0.8 | 0.9 |

| Stability | Decomposes rapidly in air | Moderately stable | Stable |

| Major Liability | Ring opening / Polymerization | Oxidation | N-Oxidation |

*Note: Simple unsubstituted 2-aminofurans are transient species. Data reflects stabilized derivatives or computational estimates.

Metabolic Liability: The Bioactivation Trap

For drug developers, the most critical physicochemical property of the aminofuran scaffold is its metabolic activation sequence. The furan ring is not metabolically inert; it is a "pro-electrophile."

Mechanism of Bioactivation

Cytochrome P450 enzymes (primarily CYP2E1) oxidize the furan ring to form cis-2-butene-1,4-dial (BDA) .[1][2] This is a highly reactive

Diagram 1: Metabolic Bioactivation Pathway The following diagram illustrates the transformation of the furan core into the toxic BDA metabolite.

Caption: The metabolic pathway converting the furan pharmacophore into the reactive alkylating agent cis-2-butene-1,4-dial.[1][2][3]

Stabilization Strategies for Drug Design

To utilize the aminofuran scaffold safely, one must suppress the ring's electron density or block the metabolic oxidation sites.

Electronic Deactivation

Attaching strong Electron-Withdrawing Groups (EWGs) such as -NO2 , -CN , or -COOR to the furan ring (specifically at the 5-position for 2-aminofurans) stabilizes the amine tautomer and reduces the ring's susceptibility to CYP450 oxidation.

-

Example:Nitrofurantoin . The nitro group pulls electron density, stabilizing the ring against opening, though it introduces its own redox toxicity issues.

Steric Blocking

Substituents at the 5-position block the primary site of metabolic oxidation. However, if the substituent is a methyl group, it can be oxidized to a reactive alcohol/aldehyde (furfuryl alcohol pathway). Halogens (Cl, F) are preferred blockers.

Experimental Protocols

Synthesis of Stabilized 3-Aminofurans (Gewald-Type)

Because simple aminofurans are unstable, they are best synthesized as esters or nitriles. The following protocol yields a stable ethyl 3-aminofuran-2-carboxylate derivative.

Principle: A multicomponent condensation where the furan ring is constructed around the amino group, ensuring immediate stabilization by the adjacent ester.

Reagents:

- -Hydroxy ketone (e.g., hydroxyacetone)

-

Ethyl cyanoacetate

-

Base: Triethylamine or Morpholine

-

Solvent: Ethanol or DMF

Workflow:

-

Condensation: Dissolve ethyl cyanoacetate (1.0 eq) and the

-hydroxy ketone (1.0 eq) in Ethanol. -

Catalysis: Add Triethylamine (0.5 eq) dropwise at 0°C.

-

Cyclization: Reflux the mixture for 4–6 hours. The base catalyzes the Knoevenagel condensation followed by intramolecular closure onto the nitrile.

-

Workup: Cool to room temperature. Pour into ice water. The product usually precipitates as a solid.

-

Purification: Recrystallize from Ethanol/Water.

Self-Validation Check:

-

NMR: Look for the disappearance of the nitrile peak (~2200 cm⁻¹) in IR and the appearance of the amino protons (~5.0–6.0 ppm broad singlet) in ¹H NMR.

-

Stability:[4][5] If the product turns dark brown/black upon drying in air, the stabilization was insufficient (check the EWG positioning).

Tautomeric Analysis Workflow

To determine the dominant tautomer of a new derivative:

Caption: Decision tree for identifying the dominant tautomeric form using proton NMR spectroscopy.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development.

- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

-

European Chemicals Agency (ECHA). Substance Information: 2-Amino-5-nitrofuran derivatives.[6] Link[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | C6H4N4O4 | CID 77406 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

The following technical guide provides an in-depth analysis of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile , a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.

High-Purity Heterocyclic Scaffold for Drug Discovery and Optoelectronics

Executive Summary

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile (CAS 75861-31-3 ) is a trisubstituted furan derivative characterized by a highly conjugated donor-acceptor system.[1][2] Comprising a central electron-rich furan core flanked by two thiophene moieties and functionalized with amino and nitrile groups, this compound serves as a versatile "privileged scaffold" in drug development. It is a critical intermediate for the synthesis of furo[2,3-d]pyrimidines (bioisosteres of quinazolines) and Schiff base ligands , which exhibit potent antimicrobial, anti-inflammatory, and tyrosine kinase inhibitory activities.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The compound is structurally defined by the fusion of a furan ring with two thiophene substituents at the 4 and 5 positions, providing extended

Table 1: Chemical Specifications

| Property | Specification |

| CAS Number | 75861-31-3 |

| IUPAC Name | 2-amino-4,5-di(thiophen-2-yl)furan-3-carbonitrile |

| Common Synonyms | 2-amino-4,5-bis(2-thienyl)-3-furancarbonitrile; 2-amino-4,5-bis(thiophen-2-yl)furan-3-carbonitrile |

| Molecular Formula | C |

| Molecular Weight | 272.35 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

| Melting Point | 200–205 °C (Typical range for this class) |

| SMILES | NC1=C(C#N)C(C2=CC=CS2)=C(C3=CC=CS3)O1 |

| InChI Key | PXJIKQOYIHUOQS-UHFFFAOYSA-N (Predicted) |

Synthesis Strategy & Mechanism

The synthesis of 2-amino-furan-3-carbonitriles is most efficiently achieved via a base-catalyzed multi-component condensation, often referred to as a variant of the Gewald reaction adapted for furan synthesis.

Retrosynthetic Analysis

The furan core is constructed via the condensation of an

-

Precursor A: 2-Hydroxy-1,2-di(thiophen-2-yl)ethanone (also known as 2,2'-Thenoin ).

-

Precursor B: Malononitrile (CH

(CN) -

Catalyst: Morpholine, Diethylamine, or Triethylamine.

Reaction Mechanism

The formation proceeds through a Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler cyclization :

-

Knoevenagel Condensation: The active methylene of malononitrile attacks the carbonyl of 2,2'-thenoin, eliminating water to form an

-unsaturated nitrile intermediate (yttrium-nitrile). -

Cyclization: The hydroxyl group attacks the nitrile carbon (intramolecular nucleophilic attack).

-

Tautomerization: The resulting imino-dihydrofuran tautomerizes to the stable aromatic 2-aminofuran.

Mechanistic Pathway Diagram

Figure 1: Step-wise mechanistic pathway for the synthesis of the target furan scaffold.

Experimental Protocol (Self-Validating)

This protocol is designed for research-scale synthesis (10 mmol scale). All steps must be performed in a fume hood due to the toxicity of malononitrile.

Materials[3][6][8][11]

-

2,2'-Thenoin: 2.24 g (10 mmol)

-

Malononitrile: 0.66 g (10 mmol)

-

Morpholine: 1.0 mL (Catalyst)

-

Ethanol (Absolute): 20 mL

-

Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 2.24 g of 2,2'-thenoin and 0.66 g of malononitrile in 20 mL of absolute ethanol.

-

Catalysis: Add 1.0 mL of morpholine dropwise to the stirred solution at room temperature. Observation: The solution may darken slightly, indicating the initiation of the condensation.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours .

-

Validation: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (thenoin) spot should disappear, and a new fluorescent spot (product) should appear.

-

-

Isolation: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4 °C for 2 hours. The product will precipitate as crystals.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted reagents and catalyst.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture to obtain analytical-grade crystals.

-

Characterization: Verify structure via IR (presence of -CN stretch at ~2210 cm

and -NH

Applications in Drug Development[12]

The 2-amino-3-cyanofuran moiety is a bio-isosteric template used to design inhibitors for various biological targets.

Furo[2,3-d]pyrimidine Synthesis

Reacting the target compound with formamide, formic acid, or triethyl orthoformate yields furo[2,3-d]pyrimidines . These fused heterocycles are structural analogues of purines and have demonstrated efficacy as:

-

Tyrosine Kinase Inhibitors (EGFR, VEGFR): Targeting cancer cell proliferation.

-

Adenosine Receptor Antagonists: Potential in treating Parkinson's disease.

Schiff Base Formation

Condensation of the exocyclic amino group (-NH

-

Mechanism: Nucleophilic attack of the amine nitrogen on the aldehyde carbonyl.

-

Utility: These derivatives often show enhanced lipophilicity and improved antimicrobial activity compared to the parent amine.

Workflow: Derivatization Pathway

Figure 2: Synthetic divergence from the parent scaffold to bioactive derivatives.

References

-

ChemicalBook. (2024). 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile (CAS 75861-31-3) Properties and Supplier Data. Link

-

PubChem. (2024). 2-Amino-4,5-diphenyl-3-furancarbonitrile (Analogous Structure Reference). National Library of Medicine. Link

- Sharanin, Y. A., et al. (1982). Cyclization of nitriles. Synthesis of 2-amino-3-cyano-4,5-diphenylfuran. Journal of Organic Chemistry of the USSR, 18(3), 544-549. (Foundational methodology for 2-amino-3-cyanofuran synthesis).

- Gewald, K. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 99(3), 1002-1007.

-

Alfa Chemistry. (2024). Product Catalog: 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile. Link

Sources

- 1. 380342-36-9,3-(4-Isopropyl-phenyl)-2-mercapto-3H-quinazolin-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 75861-31-3 | 2-Amino-4,5-di(thiophen-2-yl)furan-3-carbonitrile | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Aromaticity and Reactivity of Furan vs. Thiophene Heterocycles

Executive Summary: The Oxygen-Sulfur Dichotomy

In heterocyclic chemistry, furan and thiophene represent a fundamental study in how heteroatom identity dictates macroscopic behavior. While structurally analogous, their reactivity profiles diverge sharply due to the "Oxygen-Sulfur Dichotomy"—a competition between electronegativity and orbital overlap.

For the drug developer, this distinction is binary: Furan is a high-energy, reactive pharmacophore often flagged as a metabolic liability (structural alert), whereas Thiophene is a robust, stable bioisostere of benzene, frequently employed to improve lipophilicity and metabolic stability. This guide dissects the electronic underpinnings of these differences and provides validated protocols for their manipulation.

Electronic Architecture & Aromaticity[1]

The reactivity of these heterocycles is governed by the availability of the heteroatom's lone pair to participate in the

Orbital Mismatch and Resonance Energy

Aromaticity requires effective overlap between the carbon

-

Furan (Oxygen): Oxygen is highly electronegative (3.44), holding its lone pairs tightly. Furthermore, the compact

orbital of oxygen allows for overlap, but the inductive withdrawal (-I effect) competes strongly with resonance donation (+M effect). -

Thiophene (Sulfur): Sulfur is less electronegative (2.58) and possesses larger

orbitals. While

Table 1: Comparative Electronic Indices

| Property | Furan | Thiophene | Benzene (Ref) | Implication |

| Resonance Energy | ~16 kcal/mol | ~29 kcal/mol | 36 kcal/mol | Thiophene is significantly more "aromatic" and stable. |

| Electronegativity | 3.44 (O) | 2.58 (S) | - | Oxygen withdraws density, destabilizing the |

| Boiling Point | 31.3 °C | 84 °C | 80.1 °C | Thiophene interacts more strongly via van der Waals forces. |

| C2-C3 Bond Length | 1.362 Å | 1.370 Å | 1.40 Å | Furan shows more "diene-like" bond alternation. |

Visualization of Aromaticity Logic

Figure 1: Logical flow determining aromaticity and subsequent reactivity.

Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

Both heterocycles are

-

Furan: Reacts fastest among the two because its lower resonance energy means the energy barrier to disrupt aromaticity (forming the transition state) is lower. However, it is prone to acid-catalyzed ring opening (polymerization) because the resulting carbocation can easily hydrate.

-

Thiophene: Reacts slower than furan but is much more stable. It can withstand stronger acids and higher temperatures without ring degradation.

Regioselectivity: Both favor substitution at the C2 (

The Diels-Alder Divergence

This is the definitive test of aromatic character.

-

Furan: Acts as a masked diene . It readily undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride) because the loss of aromaticity (16 kcal/mol) is energetically compensated by the formation of new

-bonds. -

Thiophene: Does not undergo Diels-Alder reactions under standard conditions. Its higher resonance energy (29 kcal/mol) makes the disruption of the ring energetically unfavorable.

Medicinal Chemistry & Toxicology

Metabolic Bioactivation (The Furan Alert)

Furan is considered a "structural alert" in drug discovery. It is metabolically activated by Cytochrome P450 (specifically CYP2E1) to form a reactive cis-2-butene-1,4-dial, a potent alkylating agent that crosslinks proteins and DNA. Thiophene is generally safer but can form reactive sulfoxides or epoxides (e.g., Tienilic acid hepatotoxicity).

Figure 2: Metabolic activation pathway of furan leading to toxicity.

Experimental Protocols

Comparative Vilsmeier-Haack Formylation

This protocol illustrates the stability difference. Furan requires strict temperature control to prevent polymerization, while thiophene is robust.

Objective: Synthesis of Heterocycle-2-carboxaldehyde.

| Parameter | Furan Protocol | Thiophene Protocol |

| Substrate | Furan (1.0 eq) | Thiophene (1.0 eq) |

| Reagent | ||

| Solvent | Dichloromethane (DCM) or neat DMF | 1,2-Dichloroethane or neat DMF |

| Temperature | Strictly 0°C - 10°C | Reflux (80°C - 90°C) |

| Quench | Neutralize with | Pour into ice water, neutralize with |

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried flask under Argon, add anhydrous DMF. Cool to 0°C. Add

dropwise over 15 minutes. A white/yellow salt (Vilsmeier reagent) will precipitate. -

Substrate Addition:

-

Furan: Dissolve furan in minimal DCM.[3] Add dropwise to the reagent at 0°C .[4] Do not allow temperature to rise above 10°C , or the furan ring may open/polymerize (black tar formation).

-

Thiophene:[1][2][5][6][7][8][9][10][11] Add thiophene directly to the reagent. Remove ice bath and heat to reflux (80-90°C) for 2-3 hours to drive the reaction (thiophene is less reactive kinetically).

-

-

Hydrolysis:

-

Cool the mixture to room temperature (or 0°C for furan).

-

Pour into crushed ice/water containing sodium acetate or sodium carbonate (buffer pH ~5-7).

-

Note: Avoid strong acid workup for furan to prevent degradation.

-

-

Extraction: Extract with DCM (

). Wash organic layer with brine, dry over

Paal-Knorr Synthesis (General)

Used to construct the ring from 1,4-diketones.[8]

-

Furan Synthesis: 1,4-diketone + Acid Catalyst (

-TsOH or -

Thiophene Synthesis: 1,4-diketone + Sulfur Source (Lawesson's Reagent or

).[5] The sulfur source acts as both the heteroatom donor and dehydrating agent.

References

-

BenchChem. (2025).[5] Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity.[1][7]Link

-

Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry.[3][5][6][7][11][12][13] 5th Edition, Wiley. (Standard text for resonance energy values).

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.[8][14][15][16]Link

-

Burkey, T.J., et al. (1983).[10] Homolytic Substitution at Furan and Thiophene: Rate Constants. Journal of the American Chemical Society. Link

-

National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of Furan.[17]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 )─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Publicación [silice.csic.es]

- 10. "Homolytic Substitution at Furan and Thiophene: Rate Constants for the " by T. J. Burkey, D. Griller et al. [digitalcommons.memphis.edu]

- 11. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. gcwgandhinagar.com [gcwgandhinagar.com]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 16. scribd.com [scribd.com]

- 17. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Aminofuran Derivatives: A Technical Guide

Abstract

The 2-aminofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-aminofuran derivatives. We will delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. This guide emphasizes the causality behind experimental choices and provides detailed protocols for key assays, fostering a deeper understanding of the structure-activity relationships that govern the therapeutic efficacy of these compounds.

Introduction to 2-Aminofuran Derivatives: A Scaffold of Opportunity

Heterocyclic compounds form the cornerstone of modern drug discovery, with furan-containing molecules playing a particularly prominent role. Among these, the 2-aminofuran core has garnered significant attention due to its versatile chemical nature and its presence in numerous biologically active compounds.[1][2] The unique electronic properties of the furan ring, coupled with the nucleophilic character of the amino group, provide a foundation for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This adaptability has led to the discovery of 2-aminofuran derivatives with potent and selective activities across a spectrum of therapeutic areas, making them a focal point of contemporary medicinal chemistry research.[1][2][3]

Synthetic Strategies for Accessing the 2-Aminofuran Core

The generation of diverse libraries of 2-aminofuran derivatives for biological screening is contingent upon robust and efficient synthetic methodologies. Several strategies have been developed to construct the 2-aminofuran scaffold, with multicomponent reactions (MCRs) being particularly noteworthy for their atom economy and operational simplicity.[1][4]

One prevalent approach involves the three-component reaction of an α-haloketone, a tertiary amine or enamine, and a compound containing an active methylene group.[1] This method facilitates the rapid assembly of highly functionalized 2-aminofurans from readily available starting materials.[1] Another elegant strategy is the formal [4+1] cycloaddition reaction utilizing in situ generated ortho-quinone methides (o-QMs) and isocyanides, which provides a direct route to 2-aminobenzofurans.[5] The choice of synthetic route is often dictated by the desired substitution pattern and the need to control regioselectivity, a critical factor in modulating biological activity.[6]

Caption: A simplified workflow for the synthesis of 2-aminofuran derivatives.

A Spectrum of Biological Activities

The structural versatility of 2-aminofuran derivatives translates into a wide array of biological activities. The following sections will detail the most significant of these, highlighting key findings and mechanistic insights.

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous studies have underscored the potent antiproliferative effects of 2-aminofuran derivatives against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting critical cellular processes involved in cell division and survival.[1]

3.1.1. Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which certain 2-aminobenzofuran derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, playing a crucial role in chromosome segregation during cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[1][7]

Caption: The inhibitory effect of 2-aminobenzofuran derivatives on tubulin polymerization.

3.1.2. Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[8] Notably, certain 2-aminobenzofuran derivatives have been identified as potent P-gp inhibitors.[8] By blocking the efflux of chemotherapeutic drugs from cancer cells, these compounds can restore sensitivity to conventional anticancer agents. For instance, one study reported a 2-aminobenzofuran derivative that sensitized P-gp-overexpressing cells to vincristine, paclitaxel, and doxorubicin by several-fold.[8]

Table 1: Anticancer Activity of Representative 2-Aminofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6g | MDA-MB-231 | 3.01 | [1] |

| 6g | HCT-116 | 5.20 | [1] |

| 10h | L1210 | 0.016 | [1] |

| 4c | HepG2 | 57.1 (VEGFR-2) | [9] |

| 7b | A549 | 6.66 | [9] |

| 4 | MCF-7 | 4.06 | [10] |

| 7 | MCF-7 | 2.96 | [10] |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Aminofuran derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][11] The specific structural features of these derivatives can be tailored to enhance their potency and broaden their spectrum of activity.[1] For example, certain 2-vinylfuran derivatives have been shown to inhibit key metabolic processes in yeast, such as glycolysis.[12]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases. Natural and synthetic furan derivatives have demonstrated significant anti-inflammatory properties.[13] Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways. For instance, some furan derivatives can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), potent pro-inflammatory molecules, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14] Furthermore, some derivatives have been shown to activate the NRF2 antioxidant pathway, which in turn suppresses the NF-κB signaling pathway, a central regulator of inflammation.[15]

Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Several benzofuran derivatives have shown promise as neuroprotective agents.[16][17] Their mechanisms of action include inhibiting β-amyloid aggregation, a hallmark of Alzheimer's disease, and protecting neurons from excitotoxicity induced by excessive glutamate stimulation.[16] Some 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated potent protection against NMDA-induced excitotoxicity in primary cultured rat cortical cells.[16][18] Additionally, the antioxidant properties of some furan derivatives, which allow them to scavenge reactive oxygen species, contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neurodegeneration.[17][18]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 2-aminofuran derivatives and their biological activity is crucial for rational drug design. While comprehensive SAR studies for all activities are still evolving, several key principles have emerged:

-

Substitution at the 5-position of the furan ring: This position is often critical for modulating activity. For instance, in some anticancer derivatives, a phenyl group at this position is a key feature.[19]

-

The nature of the amino group substituent: Modifications to the 2-amino group can significantly impact potency and selectivity.

-

Aryl substitutions: For benzofuran derivatives, the substitution pattern on the fused benzene ring plays a vital role in determining biological activity, including anticancer and P-gp inhibitory effects.[20][21]

-

Introduction of specific functional groups: The presence of moieties like a 3-carbonitrile group has been associated with enhanced antiproliferative activity in some scaffolds.[19]

Caption: A generalized workflow for SAR studies in drug discovery.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments.

General Protocol for the Synthesis of a Substituted 2-Aminofuran

This protocol is a general guideline for a Feist-Benary type reaction.

Materials:

-

α-Halo ketone (1.0 eq)

-

β-Ketoester or β-diketone (1.1 eq)

-

Base (e.g., triethylamine, potassium carbonate) (1.5 eq)

-

Anhydrous solvent (e.g., ethanol, DMF, acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the β-ketoester/β-diketone and the anhydrous solvent.

-

Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.

-

Slowly add a solution of the α-halo ketone in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent and washing with water or brine.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminofuran.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Test compounds (2-aminofuran derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.[1]

Future Perspectives and Conclusion

2-Aminofuran derivatives represent a vibrant and highly promising area of drug discovery.[1] The synthetic accessibility of this scaffold, coupled with its diverse and potent biological activities, positions it as a valuable starting point for the development of novel therapeutics. Future research should focus on expanding the chemical diversity of 2-aminofuran libraries, conducting more in-depth mechanistic studies to elucidate their modes of action, and optimizing their pharmacokinetic properties to enhance their drug-like characteristics. The continued exploration of this remarkable class of compounds holds significant potential for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

References

-

Synthesis of 2 Aminofurans and 2 Aminothiophenes | PDF | Chemical Reactions - Scribd. Available from: [Link]

-

Synthesis of highly functionalised 2-aminofurans - RSC Publishing. Available from: [Link]

-

ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. | Request PDF - ResearchGate. Available from: [Link]

-

Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed. Available from: [Link]

-

A Study of 2-Aminofurans - ResearchGate. Available from: [Link]

-

2-Aminofurans and 3-Aminofurans | Request PDF - ResearchGate. Available from: [Link]

-

Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - RSC Publishing. Available from: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. Available from: [Link]

-

Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC. Available from: [Link]

-

Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles | Semantic Scholar. Available from: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available from: [Link]

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC. Available from: [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC. Available from: [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available from: [Link]

-

Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. Available from: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. Available from: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

-

Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed. Available from: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available from: [Link]

-

(PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives - ResearchGate. Available from: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. Available from: [Link]

-

Antimicrobial activity of 2-vinylfuran derivatives - PubMed. Available from: [Link]

-

Antimicrobial and Antibiofilm Activity of Auranofin and Its Two Derivatives Bearing Naproxen and Acetylcysteine as Ligands Against Staphylococci - MDPI. Available from: [Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1 - MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The 2-Aminofuran Scaffold: A Dichotomy of Reactivity and Instability

An In-depth Technical Guide to the Stability and Decomposition of 2-Aminofuran Compounds

This guide provides an in-depth exploration of the stability and decomposition pathways of 2-aminofuran compounds, a class of heterocycles of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document synthesizes current understanding of the inherent instability of the 2-aminofuran core, offering field-proven insights into its handling, analysis, and strategic stabilization.

The 2-aminofuran moiety is a privileged scaffold in medicinal chemistry, valued for its ability to act as a versatile synthetic intermediate. Its unique electronic structure, characterized by the electron-donating amino group at the C2 position of the furan ring, imbues it with a rich reactivity profile. However, this same electronic configuration is the root of its inherent instability, a critical challenge that must be navigated in any synthetic or therapeutic application.

The primary driver of this instability is the high propensity of the 2-aminofuran ring to undergo acid-catalyzed ring-opening. This process is initiated by protonation of the furan ring, which disrupts the aromatic system and leads to a cascade of reactions, ultimately resulting in the formation of various degradation products. This reactivity is a double-edged sword: while it can be harnessed for novel synthetic transformations, it also presents a significant hurdle for the isolation, purification, and long-term storage of 2-aminofuran-containing molecules.

Decomposition Pathways: A Mechanistic Overview

The decomposition of 2-aminofurans is not a singular event but rather a complex interplay of competing pathways, highly dependent on the surrounding chemical environment. The three primary modes of decomposition are ring-opening, polymerization, and oxidation.

Acid-Catalyzed Ring-Opening

The most prevalent decomposition pathway for 2-aminofurans is the acid-catalyzed ring-opening cascade. This process is particularly facile due to the electron-rich nature of the furan ring, which is susceptible to electrophilic attack.

The generally accepted mechanism proceeds as follows:

-

Protonation: The reaction is initiated by the protonation of the furan ring, typically at the C5 position, which is the most electron-rich carbon.

-

Ring-Opening: The protonated intermediate is unstable and readily undergoes ring-opening to form a reactive enol-iminium species.

-

Hydrolysis and Rearrangement: This intermediate can then undergo hydrolysis and subsequent rearrangement to yield a variety of products, often acyclic compounds.

Figure 1: Acid-catalyzed ring-opening of 2-aminofuran.

Polymerization

In addition to ring-opening, 2-aminofurans are also prone to polymerization, particularly in the presence of trace acids or upon prolonged storage. The reactive intermediates generated during the initial stages of decomposition can act as monomers, leading to the formation of oligomeric and polymeric materials. This is often observed as the formation of insoluble, dark-colored precipitates in samples of 2-aminofuran compounds.

Oxidation

The electron-rich furan ring is also susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of a variety of oxidized byproducts, further complicating the stability profile of these compounds. The presence of substituents on the furan ring and the amino group can significantly influence the rate and outcome of oxidation.

Factors Influencing Stability: A Multi-Parameter Analysis

The stability of a 2-aminofuran compound is not an intrinsic property but is highly dependent on a range of factors. A thorough understanding of these parameters is crucial for the successful handling and application of these molecules.

| Factor | Influence on Stability | Rationale |

| Substitution Pattern | High | Electron-withdrawing groups on the furan ring can decrease the electron density of the ring, making it less susceptible to protonation and subsequent ring-opening. Bulky substituents can also provide steric hindrance, slowing down decomposition pathways. |

| pH | High | 2-Aminofurans are most stable under neutral or slightly basic conditions. Acidic conditions readily promote ring-opening, while strongly basic conditions can also lead to degradation, albeit through different mechanisms. |

| Solvent | Medium | Protic solvents, particularly those that are acidic, can accelerate decomposition by facilitating protonation of the furan ring. Aprotic solvents are generally preferred for handling and storage. |

| Temperature | Medium | As with most chemical reactions, elevated temperatures increase the rate of decomposition. Storage at low temperatures is recommended to enhance the shelf-life of 2-aminofuran compounds. |

| Atmosphere | Medium | The presence of oxygen can promote oxidative decomposition. Storage under an inert atmosphere, such as nitrogen or argon, is advisable for sensitive 2-aminofuran derivatives. |

Experimental Protocols for Stability Assessment

A robust assessment of the stability of a novel 2-aminofuran compound is a critical step in its development. The following protocol outlines a general workflow for evaluating stability under various conditions.

Materials and Reagents

-

2-Aminofuran compound of interest

-

HPLC-grade solvents (acetonitrile, water, methanol)

-

Buffers of varying pH (e.g., phosphate, acetate, citrate)

-

High-purity water

-

Inert gas (nitrogen or argon)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Experimental Workflow

Figure 2: Workflow for assessing 2-aminofuran stability.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of the 2-aminofuran compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Incubation under Stress Conditions:

-

pH Stability: Dilute the stock solution into a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9).

-

Temperature Stability: Incubate samples at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Atmospheric Stability: Prepare samples under both ambient air and an inert atmosphere.

-

-

Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the parent 2-aminofuran compound remaining.

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition and determine the half-life (t½) of the compound under each stress condition.

Strategies for Enhancing Stability

Given the inherent instability of the 2-aminofuran core, several strategies can be employed to enhance the stability of molecules containing this scaffold.

-

Structural Modification: The introduction of electron-withdrawing groups on the furan ring can significantly stabilize the system by reducing its susceptibility to protonation.

-

Formulation: For pharmaceutical applications, formulating 2-aminofuran-containing drugs in a solid dosage form or in a non-aqueous vehicle can improve their shelf-life.

-

Prodrug Approach: A prodrug strategy can be employed where the 2-aminofuran is masked with a protecting group that is cleaved in vivo to release the active compound.

-

Controlled Storage: As a general practice, all 2-aminofuran compounds should be stored at low temperatures, protected from light, and under an inert atmosphere.

Conclusion and Future Outlook

The 2-aminofuran scaffold remains a valuable tool in the arsenal of the synthetic and medicinal chemist. While its inherent instability presents a significant challenge, a thorough understanding of its decomposition pathways and the factors that influence its stability can enable the successful development of novel therapeutics and materials. Future research in this area will likely focus on the development of new synthetic methodologies that allow for the late-stage introduction of the 2-aminofuran moiety, as well as the design of novel stabilizing substituents that can be incorporated into the furan ring. By embracing a proactive approach to stability assessment and mitigation, the full potential of this versatile heterocyclic system can be realized.

References

-

Padwa, A., & Ginn, J. D. (2003). Application of the Pummerer-Reaction for the Generation of Thionium Ions and Their Subsequent Cycloaddition Reactions. Journal of the American Chemical Society, 125(42), 12810–12819. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

-

Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

Application Notes and Protocols for 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutics.[1] Similarly, the thiophene moiety, a bioisostere of the phenyl ring, is a key component in numerous approved drugs and is associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

This document provides a comprehensive guide to the potential applications of a novel hybrid molecule, 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile . While specific experimental data for this exact compound is emerging, its structural architecture, combining the favorable attributes of the 2-aminofuran core with two thiophene substituents, strongly suggests a rich pharmacological potential. These notes are intended for researchers, scientists, and drug development professionals, offering a roadmap for exploring the medicinal chemistry of this promising scaffold. We will delve into proposed synthetic strategies, potential therapeutic applications based on analogous structures, hypothetical mechanisms of action, and detailed protocols for its synthesis and biological evaluation.

Synthetic Strategy: A Plausible Route to a Novel Scaffold

The synthesis of highly substituted 2-aminofurans can often be achieved through efficient multicomponent reactions.[4][5] A plausible and efficient approach to synthesize 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile would be a variation of the Gewald reaction or a related one-pot synthesis. This strategy offers the advantage of rapidly assembling the complex core from readily available starting materials.

A proposed synthetic pathway could involve the reaction of a thiophene-derived α-haloketone with malononitrile in the presence of a suitable base. The in-situ generated intermediate would then undergo cyclization to form the desired 2-aminofuran scaffold. The presence of the thiophene moieties on the starting materials would directly lead to the target molecule.

Potential Medicinal Chemistry Applications: A Landscape of Therapeutic Promise

Based on the extensive literature on related 2-aminofuran and thiophene derivatives, 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is a compelling candidate for investigation in several therapeutic areas.

Anticancer Activity

The 2-aminofuran and thiophene scaffolds are prevalent in a variety of compounds exhibiting potent antiproliferative activity against numerous cancer cell lines.[4][6] The anticancer effects are often attributed to their ability to interact with critical cellular targets involved in cell division and survival.[4][6] For instance, certain 2-aminobenzofuran derivatives have been shown to inhibit tubulin polymerization, a key process in mitosis.[4] Furthermore, thiophene-based compounds have demonstrated efficacy against non-small cell lung cancer and colorectal cancer cell lines.[6] The combination of these two pharmacophores in the target molecule makes it a prime candidate for anticancer drug discovery.

Anti-inflammatory Properties

Thiophene derivatives have a well-documented history of anti-inflammatory activity.[7][8] Some tetrahydrobenzo[b]thiophene derivatives, for example, have been shown to activate the NRF2 pathway, a key regulator of the cellular antioxidant and anti-inflammatory response.[7][8] These compounds effectively reduce the production of pro-inflammatory cytokines and mediators.[7][8] The structural features of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile suggest it may also modulate inflammatory pathways, making it a potential lead for the development of novel anti-inflammatory agents.

Antimicrobial and Antifungal Potential

Both furan and thiophene nuclei are integral to many antimicrobial and antifungal agents.[1][9] The presence of the cyano and amino groups on the furan ring, along with the sulfur-containing thiophene rings, may contribute to potent antimicrobial activity. A preliminary structure-activity relationship (SAR) study on related thiophene derivatives demonstrated that the nature of the substituents significantly influences their antifungal potency.[9] Therefore, evaluating the target compound against a panel of bacterial and fungal strains is a logical and promising avenue of research.

Hypothetical Mechanism of Action: Targeting Key Cellular Pathways

While the precise mechanism of action for 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile remains to be elucidated, we can hypothesize potential pathways based on its structural motifs. As an anticancer agent, it could potentially function as a kinase inhibitor or a microtubule assembly disruptor, leading to cell cycle arrest and apoptosis.[6] As an anti-inflammatory agent, it might modulate the NF-κB signaling pathway or activate the NRF2 pathway, leading to a reduction in inflammatory mediators.[7][8]

Caption: Hypothetical anticancer signaling pathway.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile.

Protocol 1: General Synthesis of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

This protocol is a generalized procedure based on established methods for synthesizing substituted 2-aminofurans.[4][10]

Materials:

-

2-Bromo-1-(thiophen-2-yl)ethan-1-one (or a related α-haloketone)

-

2-(Thiophen-2-yl)acetonitrile (or a compound with an active methylene group)

-

Malononitrile

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the α-haloketone (1 mmol) and malononitrile (1.2 mmol) in an anhydrous solvent under an inert atmosphere, add the base (1.5 mmol) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.[11]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite as an indicator of NO production and calculate the percentage of inhibition.

Caption: General experimental workflow.

Data Presentation and Interpretation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format for easy comparison and analysis.

Table 1: Hypothetical Biological Activity Data

| Compound ID | Modification | Cell Line | IC50 (µM) | Bacterial Strain | MIC (µg/mL) |

| Target Compound | 4,5-di-thiophen-2-yl | A549 | TBD | S. aureus | TBD |

| Reference 1 | 4,5-diphenyl | A549 | Value | S. aureus | Value |

| Reference 2 | 4-phenyl, 5-H | A549 | Value | S. aureus | Value |

TBD: To be determined.

Conclusion: A Scaffold with Significant Therapeutic Potential

While further experimental validation is necessary, the structural features of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile position it as a highly promising scaffold for the development of novel therapeutic agents. The convergence of the biologically active 2-aminofuran core and the versatile thiophene moieties suggests a high probability of discovering potent anticancer, anti-inflammatory, and antimicrobial activities. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting new area of medicinal chemistry.

References

- A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action - Benchchem.

- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery - Benchchem.

- Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans - Benchchem.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem.

- Three‐component synthesis of 2‐aminofuran. - ResearchGate.

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed. Available at: [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC. Available at: [Link]

-

Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC. Available at: [Link]

-

Biological Activities of Thiophenes | Encyclopedia MDPI. Available at: [Link]

-

Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives - ResearchGate. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Technical Application Note: Anticancer Screening of 2-Amino-4,5-di(thiophen-2-yl)furan-3-carbonitrile

[1]

Executive Summary & Compound Rationale

This application note details the screening protocols for 2-Amino-4,5-di(thiophen-2-yl)furan-3-carbonitrile (referred to herein as ATFC ). This compound belongs to a class of polysubstituted 2-aminofurans, which are emerging as privileged scaffolds in medicinal chemistry due to their ability to inhibit receptor tyrosine kinases (RTKs) and modulate tubulin polymerization.

Rationale for Screening: The structural integration of the electron-rich furan core with thiophene substituents at positions 4 and 5 creates a pharmacophore with high affinity for the ATP-binding pockets of kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR . The vicinal nitrile and amino groups at positions 3 and 2 provide critical hydrogen-bonding motifs essential for interacting with the "hinge region" of kinase domains.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-Amino-4,5-di(thiophen-2-yl)furan-3-carbonitrile |

| Molecular Formula | C₁₃H₈N₂OS₂ |

| Molecular Weight | ~272.35 g/mol |

| Core Scaffold | 2-Aminofuran-3-carbonitrile |

| Key Substituents | 4,5-bis(2-thienyl) |

| Predicted Target | VEGFR-2, Tubulin, EGFR |

| Solubility | High in DMSO; Low in water |

Screening Workflow Visualization

The following diagram outlines the logical progression from compound preparation to mechanistic validation. This workflow is designed to eliminate false positives early (via solubility/interference checks) before proceeding to costly mechanistic assays.

Caption: Step-wise screening logic ensuring compound integrity before biological validation.

Phase 1: Pre-Screening Validation (Solubility & Stability)

Scientific Causality: Polysubstituted furans and thiophenes are highly lipophilic. Screening without validating solubility often leads to "precipitation false positives," where compound aggregates physically disrupt cells rather than interacting biochemically. Furthermore, the furan ring can be sensitive to oxidative ring-opening in acidic media.

Protocol 1.1: DMSO Stock Preparation & Media Stability

-

Stock Preparation: Dissolve ATFC in molecular biology grade DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.

-

Working Solution: Dilute the stock into complete cell culture media (RPMI-1640 or DMEM + 10% FBS) to a final concentration of 100 µM .

-

Turbidimetric Assessment: Measure absorbance at 600 nm immediately (

) and after 24 hours (-

Acceptance Criteria:

. Visible precipitation indicates the need for a co-solvent (e.g., PEG-400) or lower screening concentrations.

-

Phase 2: Primary Cytotoxicity Screening (MTT Assay)

Scientific Causality: The MTT assay measures mitochondrial reductase activity. Since ATFC is a potential kinase inhibitor, it may induce metabolic stress before cell death. We utilize a 48-hour exposure window to capture both cytostatic (growth arrest) and cytotoxic (killing) effects.

Protocol 2.1: In Vitro Cytotoxicity

Materials:

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

-

Control Line: HUVEC (Human Umbilical Vein Endothelial Cells) for selectivity.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

-

Seeding: Seed tumor cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -

Treatment: Treat cells with ATFC in a serial dilution range (0.1, 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is

in all wells. -

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Development: Add 20 µL MTT (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate

Phase 3: Mechanistic Profiling (Apoptosis & Cell Cycle)

Scientific Causality: If ATFC inhibits VEGFR-2 or Tubulin, it will disrupt the cell cycle.

-

VEGFR/Kinase Inhibition: Typically causes G0/G1 arrest (starvation/signal blockade).

-

Tubulin Inhibition: Typically causes G2/M arrest (mitotic spindle defect).

-

Apoptosis: Confirmed via Annexin V externalization (early stage) and PI uptake (late stage).

Protocol 3.1: Cell Cycle Analysis (Flow Cytometry)

-

Treatment: Treat

cells (e.g., HCT-116) with ATFC at the -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol-fixed cells. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) .

-

Analysis: Incubate for 30 min in the dark. Analyze DNA content using a flow cytometer (FL2 channel).

Protocol 3.2: Annexin V-FITC/PI Dual Staining

-

Treatment: Treat cells with ATFC (

and -

Staining: Harvest cells (including floating dead cells). Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI .

-

Acquisition: Analyze immediately.

-

Q3 (Annexin+/PI-): Early Apoptosis.

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

-

Phase 4: Target Validation (VEGFR-2 Kinase Assay)

Scientific Causality: 2-amino-3-cyanofurans are bioisosteres of established kinase inhibitors. To confirm the molecular target, an enzymatic assay is required.

Protocol:

-

Use a FRET-based kinase assay (e.g., HTRF or LanthaScreen) using recombinant human VEGFR-2 kinase domain.

-

Incubate ATFC with the kinase, ATP (

concentration), and peptide substrate. -

Measure phosphorylation inhibition relative to Sunitinib (reference standard).

Predicted Signaling Pathway

The following diagram illustrates the hypothesized mechanism where ATFC inhibits VEGFR-2, leading to the downregulation of the PI3K/Akt survival pathway and induction of mitochondrial apoptosis.

Caption: Hypothesized inhibition of VEGFR-2 signaling cascade by ATFC leading to apoptosis.

References

-

BenchChem. (2025).[1][2][3][4] A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Retrieved from

-

National Institutes of Health (PMC). (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis and Biological Evaluation. Retrieved from

-

Matiichuk, Y., et al. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from

-

PubChem. (2025).[5] Furan-3-carbonitrile Compound Summary. Retrieved from

-

Ibrahim, H., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Retrieved from

Scale-up synthesis of polysubstituted 2-aminothiophenes

Application Note: Scale-Up Synthesis of Polysubstituted 2-Aminothiophenes

Executive Summary

Polysubstituted 2-aminothiophenes are privileged scaffolds in drug discovery, serving as precursors for kinase inhibitors, GPCR ligands, and anti-inflammatory agents. While the Gewald reaction is the gold standard for their synthesis, "scaling up" is rarely a linear process. The reaction is notorious for forming "intractable tars" (polymerized nitriles) and evolving toxic hydrogen sulfide (

This guide provides a robust engineering approach to the synthesis. We move beyond the traditional DMF-based protocols, which are unsuitable for large-scale waste disposal, and introduce Green Solvent Systems and Continuous Flow methodologies that enhance safety and yield.

Mechanistic Insight & Process Implications

To troubleshoot scale-up, one must understand the failure modes. The reaction proceeds via a Knoevenagel condensation followed by a thionation-cyclization sequence.[1]

The Scale-Up Trap: In small-scale vials, all reagents are mixed simultaneously. At large scale, this leads to a runaway exotherm and polymerization of the activated nitrile before the sulfur can react.

DOT Diagram: The Gewald Mechanism & Failure Points

Figure 1: The mechanistic pathway highlights that the Knoevenagel Adduct is the critical bifurcation point. Controlling temperature here prevents "Black Tar" formation.

Strategic Considerations for Scale-Up

| Parameter | Bench Scale (Traditional) | Process Scale (Recommended) | Rationale |

| Solvent | DMF or Pyridine | Ethanol or CPME | DMF is difficult to remove (high BP) and toxic. CPME (Cyclopentyl methyl ether) resists peroxide formation and allows easy phase separation. |

| Base | Triethylamine | Morpholine | Morpholine acts as both base and solvent/co-solvent; it has a specific catalytic effect on the sulfur uptake step. |

| Addition | All-in-one | Sequential | Pre-forming the Knoevenagel adduct (Step 1) before adding Sulfur (Step 2) reduces impurities by 40-60%. |

| Workup | Chromatography | Precipitation | The product should crash out upon cooling or water addition. Columns are not viable at kg scale. |

Protocol A: Robust Batch Synthesis (100g Scale)

Target: 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene. Reaction Type: Modified One-Pot (Sequential Addition).

Reagents:

-

Cyclohexanone: 1.0 eq (98.1 g)

-

Ethyl Cyanoacetate: 1.0 eq (113.1 g)

-

Sulfur (powdered): 1.0 eq (32.1 g)

-

Morpholine: 1.2 eq (104 mL)

-

Ethanol (Absolute): 500 mL

Step-by-Step Procedure:

-

Reactor Setup: Use a 2L jacketed glass reactor equipped with an overhead mechanical stirrer (magnetic stirring will fail due to slurry density). Fit with a reflux condenser and internal temperature probe.

-

Step 1 (Condensation): Charge Cyclohexanone, Ethyl Cyanoacetate, and Ethanol. Start stirring at 250 RPM.

-

Base Addition: Add Morpholine dropwise over 20 minutes.

-

Critical Control: The reaction is exothermic. Maintain internal temperature

using jacket cooling.

-

-

Aging: Stir at 40-50°C for 1 hour. (This ensures formation of the Knoevenagel intermediate).

-

Step 2 (Sulfur Addition): Add powdered Sulfur in a single portion.

-

Note: Sulfur does not dissolve immediately.[2]

-

-

Reaction: Heat the mixture to 60-70°C for 4-6 hours.

-

Monitoring: Check HPLC/TLC. The disappearance of the intermediate and consumption of sulfur (slurry becomes a solution or changes color) indicates completion.

-

-

Crystallization (Workup):

-

Cool the dark reaction mixture slowly to 20°C.

-

If solids do not form, seed with pure product or add water (200 mL) dropwise.

-

Cool further to 0-5°C and hold for 2 hours.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold Ethanol/Water (1:1, 200 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75-85% (Off-white to yellow crystals). Purity: >98% (by HPLC).

Protocol B: Continuous Flow Synthesis (Safety & Throughput)

For scales >1kg or for libraries, flow chemistry is superior due to efficient heat transfer and containment of

Workflow Diagram: Continuous Flow Setup

Figure 2: The flow setup separates the condensation and cyclization steps. Note: Sulfur solubility is the limiting factor in flow; often a slurry pump or a sulfur-loaded column is required.

Flow Protocol Specifics:

-

Feed Preparation:

-

Stream A: Ketone + Cyanoester in Ethanol (1.0 M).

-

Stream B: Morpholine (Neat or 50% in EtOH).

-

Stream C (Sulfur): This is the challenge. Use a slurry pump for sulfur suspension OR pre-dissolve sulfur in hot toluene/CS2 (hazardous) OR use a Solid Reagent Column where Stream A+B flows through a packed bed of Sulfur mixed with glass beads.

-

-

Reactor Conditions:

-

Reactor 1 (Condensation): 10mL PFA coil, 80°C. Residence time: 10 mins.

-

Reactor 2 (Cyclization): 20mL Stainless Steel coil, 100-120°C. Residence time: 20-30 mins.

-

-

Pressure: Maintain 5-10 bar back pressure to prevent solvent boiling and keep

in solution until the exit.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Black Tar / Oil | Polymerization of cyanoacetate/malononitrile. | Temperature too high during base addition. Cool to <20°C during Step 1. |

| Low Yield | Incomplete sulfur uptake. | Ensure agitation is vigorous (sulfur is dense). Increase reaction time at 60°C. |

| Sticky Solid | Impurities trapped in crystal lattice. | Trituration: Sonicate the crude solid in cold Methanol/Water (1:3) and re-filter.[3] Do not attempt to recrystallize from hot solvent immediately. |

| Rotten Egg Smell | Safety Critical: Scrubber system required. Vent reaction output into a bleach (NaOCl) or NaOH bath. |

References

-

Review of Gewald Reaction: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.

-

Green Solvent (Water) Methodology: Wang, Y., et al.[4] "A facile and convenient one-pot synthesis of polysubstituted thiophenes... in water." Tetrahedron, 2007.[4]

-